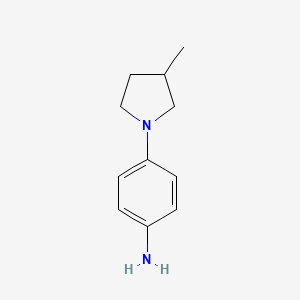4-(3-Methylpyrrolidin-1-yl)aniline
CAS No.: 1249602-03-6
Cat. No.: VC2820829
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1249602-03-6 |
|---|---|
| Molecular Formula | C11H16N2 |
| Molecular Weight | 176.26 g/mol |
| IUPAC Name | 4-(3-methylpyrrolidin-1-yl)aniline |
| Standard InChI | InChI=1S/C11H16N2/c1-9-6-7-13(8-9)11-4-2-10(12)3-5-11/h2-5,9H,6-8,12H2,1H3 |
| Standard InChI Key | PPKZUTYFHNQGLF-UHFFFAOYSA-N |
| SMILES | CC1CCN(C1)C2=CC=C(C=C2)N |
| Canonical SMILES | CC1CCN(C1)C2=CC=C(C=C2)N |
Introduction
4-(3-Methylpyrrolidin-1-yl)aniline is a synthetic organic compound characterized by its aromatic amine group and a substituted pyrrolidine ring. Its molecular structure consists of an aniline core (a benzene ring with an amino group) attached to a 3-methylpyrrolidine substituent. This compound is primarily utilized in chemical research and development, particularly in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.
Synthesis
The synthesis of 4-(3-Methylpyrrolidin-1-yl)aniline typically involves the reaction of aniline derivatives with methyl-substituted pyrrolidines under controlled conditions. The process may include:
-
Starting Materials: Aniline and 3-methylpyrrolidine.
-
Catalysts: Acidic or basic catalysts may be used to promote the reaction.
-
Reaction Conditions: The reaction often requires heating and inert atmospheres to prevent oxidation.
This compound can also be synthesized via reductive amination or by employing coupling reactions between aromatic amines and substituted pyrrolidines.
Applications
4-(3-Methylpyrrolidin-1-yl)aniline has diverse applications across various fields:
Pharmaceutical Research
This compound serves as a building block in the development of drugs targeting neurological disorders or other conditions involving amine-based pharmacophores.
Material Science
It is used in the synthesis of polymers and advanced materials where aromatic amines enhance thermal stability or electronic properties.
Agrochemical Development
The compound is a precursor for designing pesticides or herbicides that rely on aromatic amine functionalities for biological activity.
Research Directions
Current research trends involving compounds like 4-(3-Methylpyrrolidin-1-yl)aniline include:
-
Drug Discovery: Exploring its derivatives for potential pharmacological activity.
-
Catalysis: Using it as a ligand or intermediate in catalytic systems.
-
Functional Materials: Incorporating it into conductive polymers or dyes.
Further studies on its reactivity, stability, and environmental impact are essential for expanding its applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume